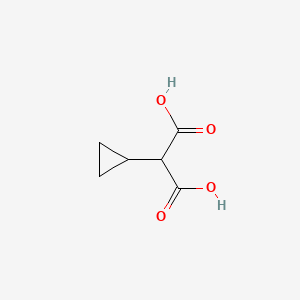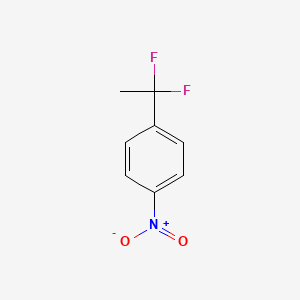
5-Chloro-2-hydroxybenzoyl chloride
描述
5-Chloro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of salicylic acid, where the hydroxyl group at the ortho position is replaced by a chlorine atom, and the carboxyl group is converted to an acyl chloride. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
5-Chloro-2-hydroxybenzoyl chloride can be synthesized from 5-chloro-2-hydroxybenzoic acid. The typical method involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions at temperatures ranging from 70°C to 110°C .
Example Reaction: [ \text{5-Chloro-2-hydroxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
5-Chloro-2-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-hydroxybenzoic acid.
Reduction: It can be reduced to 5-chloro-2-hydroxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
5-Chloro-2-hydroxybenzoic acid: Formed by hydrolysis.
5-Chloro-2-hydroxybenzyl alcohol: Formed by reduction
科学研究应用
5-Chloro-2-hydroxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and antimicrobial agents.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Research: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5-chloro-2-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
相似化合物的比较
Similar Compounds
- 5-Chloro-2-hydroxybenzoic acid
- 2-Hydroxybenzoyl chloride
- 5-Chloro-2-fluorobenzoyl chloride
Uniqueness
5-Chloro-2-hydroxybenzoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring, which imparts specific reactivity and selectivity in chemical reactions. Compared to 2-hydroxybenzoyl chloride, the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the presence of the hydroxyl group allows for further functionalization, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
5-chloro-2-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJQJRZYOVMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511797 | |
| Record name | 5-Chloro-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15216-81-6 | |
| Record name | 5-Chloro-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
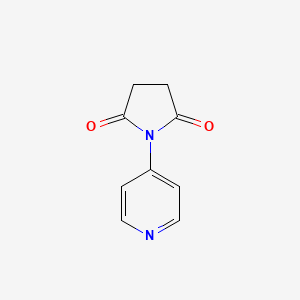
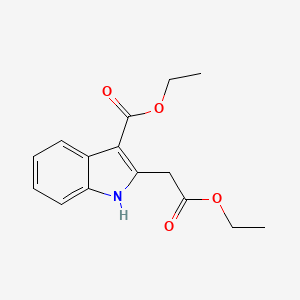
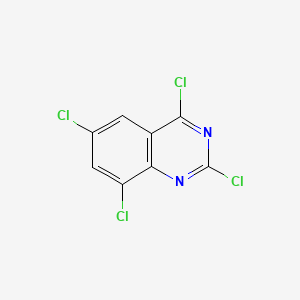


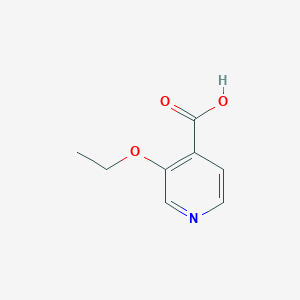
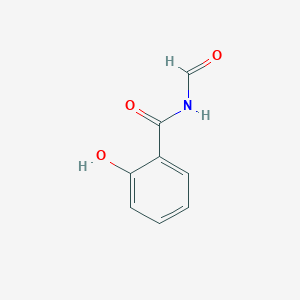
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
